![molecular formula C8H11NO8 B12291228 D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-
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Overview
Description
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- typically involves the reaction of maleic anhydride with ammonia and sodium hydroxide. This reaction produces iminodisuccinic acid, which is then further processed to obtain the desired compound . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the compound’s purity and consistency. The production capacity can range from kilograms to metric tons, depending on the demand and application.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, breaking the amide bond to release carboxylic acids. For example, acidic hydrolysis (e.g., 6 N HCl) converts the amide into α-oxaloacetate and ammonia, while alkaline hydrolysis (pH 8–10) generates carboxylate salts . The dicarboxyethyl moiety remains intact unless subjected to prolonged degradation.
Condition | Products | Citations |
---|---|---|
Acidic (HCl, 37°C) | α-Oxaloacetate, NH₃ | |
Alkaline (pH 8–10) | Carboxylate salts |
Stereochemical Degradation
The compound exists as a racemic mixture of three stereoisomers: (R,R)-, (R,S)-, and (S,S)-iminodisuccinate. Enzymatic degradation by D-aspartate oxidase (DDO) or D-aspartate racemase converts these stereoisomers into metabolites like D-aspartic acid or L-aspartic acid . For example:
-
(R,R)- and (R,S)-isomers degrade to D-aspartic acid and fumaric acid.
-
(S,S)-isomer yields L-aspartic acid and fumaric acid.
Stereoisomer | Enzymatic Degradation | Products |
---|---|---|
(R,R) | DDO/D-aspartate racemase | D-Aspartic acid, fumaric acid |
(S,S) | DDO/D-aspartate racemase | L-Aspartic acid, fumaric acid |
Complexation and Chelation
The compound’s four carboxylic acid groups enable it to act as a chelating agent for metal ions. Functionalization studies with zeolite NaP1 demonstrate its ability to form stable complexes with metal ions via carboxylate groups, as evidenced by FTIR shifts in C=O stretching vibrations (1600–1700 cm⁻¹) . This property is exploited in industrial applications for metal ion sorption.
Stability and Degradation
The tetrasodium salt form of the compound (C₈H₁₁NO₈·4Na) exhibits stability in commercial formulations like Baypure CX 100 Solid , containing >65% active compound and minimal byproducts (e.g., fumarate, malate) . Degradation is influenced by pH and temperature:
-
High pH : Promotes hydrolysis to carboxylate salts.
-
High temperature : Accelerates decomposition into simpler acids (e.g., malic acid, aspartic acid) .
Analytical Reactions
Detection methods include:
Scientific Research Applications
Neurobiological Applications
Mechanisms in Neurotransmission
D-Aspartic acid plays a crucial role in neurotransmission by acting as an agonist at N-methyl-D-aspartate (NMDA) receptors. Research indicates that D-Asp enhances NMDA receptor activity, which is pivotal for synaptic plasticity and cognitive functions such as learning and memory. Studies have demonstrated that increased levels of D-Asp can lead to enhanced long-term potentiation (LTP) in the hippocampus, a mechanism underlying memory formation .
Cognitive Enhancements
Animal studies have shown that D-Asp supplementation can improve spatial learning and memory performance. For instance, experiments using the Morris water maze test revealed that D-Asp-treated mice exhibited better navigation skills compared to control groups . Additionally, functional magnetic resonance imaging (fMRI) studies indicated that D-Asp triggers increased metabolic activity in cortical and hippocampal regions, further supporting its role in enhancing cognitive functions .
Endocrinological Applications
Role in Testosterone Regulation
D-Aspartic acid has been implicated in the regulation of testosterone synthesis. It has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH), which subsequently enhances luteinizing hormone (LH) secretion from the pituitary gland. This cascade effect promotes testosterone production in Leydig cells .
Clinical Studies on Testosterone Levels
A systematic review of clinical studies revealed mixed results regarding the effects of D-Asp on testosterone levels in humans. While some animal studies indicated significant increases in testosterone following D-Asp supplementation, human studies often yielded inconsistent outcomes . The variability may be attributed to differences in study design, sample size, and population characteristics.
Potential Therapeutic Uses
Neurodegenerative Diseases
Given its role in neurotransmission and neuroprotection, D-Asp is being investigated for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to enhance NMDA receptor functionality may offer protective effects against synaptic degeneration associated with these conditions .
Hormonal Disorders
The influence of D-Asp on hormone regulation suggests potential therapeutic avenues for disorders related to hormonal imbalances, particularly those affecting testosterone levels. Further research is needed to establish effective dosing regimens and long-term safety profiles for such applications .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of D-Aspartic acid:
Mechanism of Action
The mechanism of action of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- involves its interaction with specific molecular targets and pathways. It acts as an agonist for ionotropic glutamate receptors, particularly NMDA receptors, which play a crucial role in neurotransmission and synaptic plasticity. This interaction leads to the modulation of neurotransmitter release and the regulation of various physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid: The L-isomer of aspartic acid, which is more commonly found in nature and involved in protein synthesis.
Tetrasodium iminodisuccinate: A sodium salt of iminodisuccinic acid, used as a biodegradable chelating agent.
Uniqueness
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is unique due to its specific stereochemistry and its role as an agonist for NMDA receptors. This distinguishes it from its L-isomer and other similar compounds, making it particularly valuable for research in neuroscience and pharmacology .
Biological Activity
D-Aspartic acid (D-Asp) is a non-protein amino acid that has garnered significant attention in recent years due to its biological activities, particularly in the context of reproductive health and hormonal regulation. The compound D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of D-Asp that has been studied for its potential roles in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on hormone regulation, and implications for reproductive health.
Hormonal Regulation
D-Asp is known to influence the hypothalamic-pituitary-gonadal (HPG) axis, which plays a crucial role in the regulation of reproductive hormones. Studies have demonstrated that D-Asp can stimulate the release of luteinizing hormone (LH) and growth hormone (GH) through its action on the hypothalamus and pituitary gland. Specifically, D-Asp induces the release of gonadotropin-releasing hormone (GnRH), which subsequently stimulates LH secretion from the pituitary .
Table 1: Effects of D-Aspartic Acid on Hormone Release
Spermatogenesis and Steroidogenesis
D-Asp plays a pivotal role in spermatogenesis by enhancing testosterone production in Leydig cells. It activates various signaling pathways including cAMP/ERK1/2, which are essential for steroidogenesis. Research indicates that D-Asp increases the expression of key steroidogenic enzymes such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, and HSD3B1, thereby facilitating testosterone synthesis .
Figure 1: Pathways Activated by D-Aspartic Acid in Leydig Cells
- cAMP/ERK1/2 Pathway : Increases StAR expression and promotes cholesterol transfer to mitochondria.
- MAPK Pathway : Enhances gene expression of steroidogenic enzymes.
Modulation of Oxidative Stress
Recent studies have highlighted D-Asp's ability to modulate oxidative stress within testicular tissues. D-Asp has been shown to counteract cadmium-induced oxidative stress, suggesting a protective role against environmental toxins that can impair reproductive function .
Study on Testosterone Levels
A study involving rats demonstrated that administration of D-Asp significantly increased testosterone levels within hours post-treatment. The peak increase was observed at 6 hours after injection, with levels returning to baseline within 24 hours . This transient elevation underscores the compound's potent but short-lived effects on testosterone production.
Long-term Effects on Sperm Quality
In another investigation, chronic treatment with D-Asp was associated with improved sperm quality parameters in male rats. The study reported enhanced sperm motility and morphology following a 15-day regimen of D-Asp supplementation .
Table 2: Impact of Chronic D-Aspartic Acid Treatment on Sperm Quality
Parameter | Control Group | D-Aspartic Acid Group |
---|---|---|
Sperm Motility | 60% | 75% |
Normal Morphology | 50% | 70% |
Comparative Analysis with Other Amino Acids
Research comparing D-Asp with other amino acids such as N-Methyl-D-aspartate (NMDA) indicates that while NMDA acts at lower concentrations to elicit hormonal responses, D-Asp requires higher doses but has more pronounced effects on testosterone synthesis and release .
Properties
Molecular Formula |
C8H11NO8 |
---|---|
Molecular Weight |
249.17 g/mol |
IUPAC Name |
(2R)-2-[[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4+ |
InChI Key |
PQHYOGIRXOKOEJ-ZXZARUISSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N[C@@H](CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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